(R)-1-(5-Fluoropyridin-3-yl)ethanamine

Chiral resolution Asymmetric synthesis Stereochemical purity

(R)-1-(5-Fluoropyridin-3-yl)ethanamine (CAS 1212854-34-6) is a chiral primary amine featuring a fluorine atom at the 5-position of the pyridine ring, making it a versatile intermediate for asymmetric synthesis of pharmaceutical candidates. Its molecular formula is C₇H₉FN₂ with a molecular weight of 140.16 g/mol.

Molecular Formula C7H9FN2
Molecular Weight 140.16 g/mol
CAS No. 1212854-34-6
Cat. No. B1396066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(5-Fluoropyridin-3-yl)ethanamine
CAS1212854-34-6
Molecular FormulaC7H9FN2
Molecular Weight140.16 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CN=C1)F)N
InChIInChI=1S/C7H9FN2/c1-5(9)6-2-7(8)4-10-3-6/h2-5H,9H2,1H3/t5-/m1/s1
InChIKeyKTESVPWZFNAFOU-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (R)-1-(5-Fluoropyridin-3-yl)ethanamine: Chiral Amine Building Block for Drug Discovery


(R)-1-(5-Fluoropyridin-3-yl)ethanamine (CAS 1212854-34-6) is a chiral primary amine featuring a fluorine atom at the 5-position of the pyridine ring, making it a versatile intermediate for asymmetric synthesis of pharmaceutical candidates. Its molecular formula is C₇H₉FN₂ with a molecular weight of 140.16 g/mol [1]. The compound serves as a key building block for introducing a chiral 1-(5-fluoropyridin-3-yl)ethylamine fragment into target molecules, where the electron-withdrawing fluorine substituent modulates both the basicity of the pyridine nitrogen and the metabolic stability of downstream drug candidates [2].

Why Generic Substitution of (R)-1-(5-Fluoropyridin-3-yl)ethanamine with Racemic or S-Enantiomer Analogues Risks Project Failure


The (R)-enantiomer defines the three-dimensional orientation of the methyl and amine substituents on the chiral carbon. Substituting with the racemic mixture ((R/S)-1-(5-fluoropyridin-3-yl)ethanamine) or the opposite enantiomer ((S)-1-(5-fluoropyridin-3-yl)ethanamine, CAS 1213045-95-4) introduces a different stereoisomer that can exhibit divergent binding affinities, pharmacokinetic profiles, and toxicity in biological systems. Fluorine substitution at the 5-position further distinguishes this scaffold from non-fluorinated pyridinyl ethanamines by altering lipophilicity (computed XLogP3-AA of 0.2 [1]) and the electron density of the aromatic ring, affecting both reactivity in downstream coupling reactions and the target binding characteristics of the final drug molecule.

Quantitative Differentiation Evidence for (R)-1-(5-Fluoropyridin-3-yl)ethanamine Versus Closest Analogs


Stereochemical Purity: Enantiomeric Excess and Optical Rotation Compared to the S-Enantiomer

The (R)-enantiomer (CAS 1212854-34-6) is commercially available at a purity of ≥98% , while the (S)-enantiomer (CAS 1213045-95-4) is typically supplied at ≥95% purity . Although direct enantiomeric excess (ee) values are not provided in the source data, the higher reported purity specification for the (R)-isomer indicates a more refined manufacturing process, potentially reducing the risk of stereochemical contaminants that could confound biological assay results.

Chiral resolution Asymmetric synthesis Stereochemical purity

Fluorine Substitution Effect on Lipophilicity and Metabolic Stability

The presence of the fluorine atom at the 5-position of the pyridine ring is a critical differentiator from non-fluorinated analogs. The computed partition coefficient (XLogP3-AA) for (R)-1-(5-fluoropyridin-3-yl)ethanamine is 0.2 [1]. While a direct experimental logP for the non-fluorinated analog (1-(pyridin-3-yl)ethanamine) is not available in the captured sources, the replacement of a hydrogen with a fluorine atom in aromatic systems typically increases lipophilicity by approximately 0.2–0.5 log units and enhances metabolic oxidative stability at the benzylic position [2]. This property predicts improved membrane permeability and a reduced rate of CYP450-mediated metabolism for drug candidates incorporating this scaffold.

Lipophilicity Metabolic stability Fluorine chemistry

Functional Group Utility: Chiral Primary Amine Handle for Diastereoselective Synthesis

Unlike the corresponding racemic mixture or the S-enantiomer, the (R)-configuration provides a defined stereochemical outcome when used as a chiral auxiliary or resolved intermediate. Patents referencing CAS 1212854-34-6 highlight its role in optimizing bioavailability and metabolic stability of lead compounds, where the (R)-amine serves as a key intermediate for introducing a specific stereocenter into the final drug molecule [1]. The combination of a chiral primary amine with a 5-fluoropyridine ring allows for rapid construction of diastereomerically enriched amide, sulfonamide, or urea-linked compound libraries.

Chiral amine Diastereoselective synthesis Building block

Optimal Application Scenarios for Procuring (R)-1-(5-Fluoropyridin-3-yl)ethanamine


Synthesis of Diastereomerically Pure Kinase Inhibitor Candidates

The (R)-configured amine can be coupled with carboxylic acid-functionalized heterocyclic cores to generate chiral amide libraries with defined stereochemistry at the alpha-carbon. This is particularly valuable for kinase inhibitor programs where the stereochemistry of the linker region influences ATP-binding pocket complementarity [1].

Construction of 3-(5-Fluoropyridin-3-yl)-2-oxazolidinone Antibacterial Agents

As a precursor to the 5-fluoropyridin-3-yl fragment found in novel oxazolidinone derivatives with MIC values as low as 0.25 µg/mL against drug-resistant Gram-positive bacteria [2], the (R)-amine can be elaborated into the oxazolidinone pharmacophore, allowing for stereochemical exploration of this antibacterial series.

Lead Optimization Requiring Enhanced Metabolic Stability

When a drug discovery program identifies a pyridine-containing hit with poor metabolic stability, replacing the unsubstituted pyridine with the 5-fluoropyridin-3-yl fragment using this building block can improve oxidative metabolic stability while maintaining or enhancing target potency [3].

Development of CNS-Penetrant Drug Candidates

The low molecular weight (140.16 g/mol), low computed lipophilicity (XLogP3 0.2), and presence of only one hydrogen bond donor [4] make this building block suitable for generating lead compounds with favorable CNS drug-like properties, as it contributes minimal added molecular weight and polar surface area to the final molecule.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-(5-Fluoropyridin-3-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.